(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride
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Overview
Description
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes an oxolane ring, an aminomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the formation of the oxolane ring followed by the introduction of the aminomethyl and carboxylic acid groups. Common synthetic routes include:
Cyclization Reactions: Formation of the oxolane ring through cyclization of appropriate precursors.
Aminomethylation: Introduction of the aminomethyl group using reagents such as formaldehyde and ammonia.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and functional group introduction using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a nitro group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Substitution reactions involving the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro-oxolane derivatives.
Reduction: Formation of alcohol-oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid: Lacks the hydrochloride group.
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxamide: Contains an amide group instead of a carboxylic acid group.
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylate: Contains an ester group instead of a carboxylic acid group.
Uniqueness
(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKGKMBTGCGQF-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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